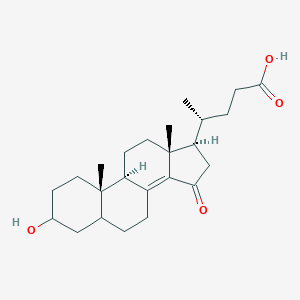
5-Amtemp-utp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amtemp-utp is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound belongs to the family of nucleotides and is known for its ability to activate purinergic receptors.
Wirkmechanismus
The mechanism of action of 5-Amtemp-utp involves the activation of purinergic receptors, which are G protein-coupled receptors that are activated by nucleotides, such as ATP and UTP. Upon activation, purinergic receptors trigger various intracellular signaling pathways, such as the cyclic AMP (cAMP) pathway, the phospholipase C (PLC) pathway, and the mitogen-activated protein kinase (MAPK) pathway. These pathways regulate various physiological processes, such as neurotransmission, inflammation, and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Amtemp-utp depend on the type of purinergic receptor that it activates. For example, activation of the P2Y1 receptor by 5-Amtemp-utp results in the release of calcium ions from intracellular stores, which leads to vasoconstriction and platelet aggregation. Activation of the P2Y2 receptor by 5-Amtemp-utp results in the release of ATP from epithelial cells, which regulates mucociliary clearance and airway hydration. Activation of the P2X7 receptor by 5-Amtemp-utp results in the formation of a membrane pore, which leads to the release of pro-inflammatory cytokines and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-Amtemp-utp in lab experiments is its specificity for purinergic receptors. This allows researchers to selectively activate or inhibit purinergic receptors without affecting other signaling pathways. Another advantage is its stability and solubility, which allows for easy handling and storage. However, one of the limitations of using 5-Amtemp-utp is its cost, which can be prohibitively expensive for some research labs. Another limitation is its potential for off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
For the study of 5-Amtemp-utp include the development of new drugs that target purinergic receptors and the study of the role of purinergic receptors in cancer.
Synthesemethoden
The synthesis of 5-Amtemp-utp involves several steps, including the protection of the hydroxyl groups, the coupling of the adenine and ribose moieties, and the deprotection of the hydroxyl groups. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization. The purity of the compound is verified using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
5-Amtemp-utp has been used in a wide range of scientific research applications, including neuroscience, pharmacology, and biochemistry. It has been shown to activate purinergic receptors, which are involved in various physiological processes, such as neurotransmission, inflammation, and immune response. In neuroscience, 5-Amtemp-utp has been used to study the role of purinergic receptors in synaptic transmission and plasticity. In pharmacology, it has been used to develop new drugs that target purinergic receptors. In biochemistry, it has been used to study the structure and function of purinergic receptors.
Eigenschaften
CAS-Nummer |
136134-11-7 |
|---|---|
Produktname |
5-Amtemp-utp |
Molekularformel |
C18H32N4O16P3 |
Molekulargewicht |
653.4 g/mol |
InChI |
InChI=1S/C18H32N4O16P3/c1-17(2)5-9(6-18(3,4)22(17)27)19-10-7-21(16(26)20-14(10)25)15-13(24)12(23)11(36-15)8-35-40(31,32)38-41(33,34)37-39(28,29)30/h7,9,11-13,15,19,23-24H,5-6,8H2,1-4H3,(H,31,32)(H,33,34)(H,20,25,26)(H2,28,29,30)/t11-,12-,13-,15-/m1/s1 |
InChI-Schlüssel |
PMLHCCRFARTXAS-RGCMKSIDSA-N |
Isomerische SMILES |
CC1(CC(CC(N1[O])(C)C)NC2=CN(C(=O)NC2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C |
SMILES |
CC1(CC(CC(N1[O])(C)C)NC2=CN(C(=O)NC2=O)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C |
Kanonische SMILES |
CC1(CC(CC(N1[O])(C)C)NC2=CN(C(=O)NC2=O)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C |
Synonyme |
5-amino-(2,2,6,6-tetramethylpiperidine-N-oxyl)uridine 5'-triphosphate 5-AmTEMP-UTP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B238233.png)
![5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B238236.png)
![4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238237.png)




![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)





